(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
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Overview
Description
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of a cyano group, an indole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism by which (E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate exerts its effects involves interactions with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl acrylate
- 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate
- Cyclohexyl 2-cyanoacrylate
Uniqueness
(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is unique due to the combination of its structural features. The presence of both the indole and cyano groups provides a distinct set of chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial settings .
Properties
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-15(17-9-5-6-10-18(17)21)11-14(12-20)19(22)23-16-7-3-2-4-8-16/h5-6,9-11,13,16H,2-4,7-8H2,1H3/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGXJYYUGEUON-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)OC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)OC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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